molecular formula C11H12 B14358232 (Penta-2,4-dien-1-yl)benzene CAS No. 91166-39-1

(Penta-2,4-dien-1-yl)benzene

Cat. No.: B14358232
CAS No.: 91166-39-1
M. Wt: 144.21 g/mol
InChI Key: XIKDQDXWYVAHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Penta-2,4-dien-1-yl)benzene typically involves the reaction of benzene with penta-2,4-diyne. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with an electrophile to form the desired product. The reaction conditions often include the use of a catalyst such as aluminum chloride (AlCl3) and a solvent like dichloromethane (CH2Cl2) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Penta-2,4-dien-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated or nitro-substituted benzene derivatives.

Scientific Research Applications

(Penta-2,4-dien-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Penta-2,4-dien-1-yl)benzene involves its interaction with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s conjugated diene structure allows it to participate in electron transfer reactions, which can affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Penta-2,4-dien-1-yl)benzene is unique due to its conjugated diene structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

91166-39-1

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

penta-2,4-dienylbenzene

InChI

InChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h2-7,9-10H,1,8H2

InChI Key

XIKDQDXWYVAHNF-UHFFFAOYSA-N

Canonical SMILES

C=CC=CCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.